Compound Description: This compound, also known as SSR504734, served as a starting point for designing a novel Glycine transporter 1 (GlyT1) inhibitor.
Relevance: While this compound does not share the core pyrazolo[3,4-b]pyridine structure of 6-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, it represents the initial scaffold that was modified to incorporate heteroaromatic rings for improved GlyT1 inhibitory activity, eventually leading to the development of related compound 7w.
Compound Description: This compound (7w) emerged as a potent Glycine transporter 1 (GlyT1) inhibitor with good plasma exposure and sufficient blood-brain barrier penetration in rats for pharmacological evaluation.
Relevance: Compound 7w is structurally related to 6-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine through the presence of the 1-ethyl-1H-pyrazol-4-yl and trifluoromethyl moieties. Both compounds were developed through the incorporation of heteroaromatic rings to enhance their respective target activities.
Compound Description: This compound served as a key intermediate in the development of TAS-116 (16e), a potent, selective, and orally available HSP90 inhibitor. Its crystal structure provided insights into the binding mode of this class of compounds at the N-terminal ATP binding site of HSP90.
Compound Description: TAS-116 (16e), a pyrazolo[3,4-b]pyridine derivative, acts as a selective inhibitor of HSP90α and HSP90β. It exhibits oral bioavailability in mice and demonstrated potent antitumor effects in a xenograft model without significant toxicity.
Relevance: TAS-116 shares a high degree of structural similarity with 6-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. They have the same core pyrazolo[3,4-b]pyridine structure and both feature a 1-methyl-1H-pyrazol-4-yl substituent. The primary difference lies in the substituent at the 4-position of the pyrazolo[3,4-b]pyridine, where TAS-116 has a 3-ethyl-4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)benzamide group and the target compound has a trifluoromethyl group. This subtle difference highlights how slight structural modifications can significantly impact target selectivity and pharmacological properties within a series of related compounds.
Compound Description: CORT125134 is a selective glucocorticoid receptor (GR) antagonist, currently undergoing phase 2 clinical trials for Cushing's syndrome. It represents a significant advancement compared to the non-selective GR antagonist mifepristone, which can cause unwanted side effects due to its lack of selectivity.
Relevance: While structurally distinct from 6-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, CORT125134 shares the presence of both a 1-methyl-1H-pyrazol-4-yl group and a trifluoromethyl moiety. This overlap highlights the utility of these specific chemical groups in designing pharmaceutical compounds with diverse biological activities.
Compound Description: EPPA-1 is a novel third-generation phosphodiesterase 4 (PDE4) inhibitor exhibiting a significantly improved therapeutic index compared to previous generations. Its development utilized a rat pica feeding model as a surrogate measure for emesis, a common side effect of PDE4 inhibitors, to identify compounds with reduced emetogenicity.
Relevance: While EPPA-1 differs significantly in its core structure from 6-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, it highlights the exploration of pyrazolo[3,4-b]pyridine derivatives as a scaffold for developing diverse pharmaceutical agents.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.